1,1'-BI(Cyclopropyl)-1-amine hydrochloride 1,1'-BI(Cyclopropyl)-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 882402-13-3
VCID: VC7867700
InChI: InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H
SMILES: C1CC1C2(CC2)N.Cl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62

1,1'-BI(Cyclopropyl)-1-amine hydrochloride

CAS No.: 882402-13-3

Cat. No.: VC7867700

Molecular Formula: C6H12ClN

Molecular Weight: 133.62

* For research use only. Not for human or veterinary use.

1,1'-BI(Cyclopropyl)-1-amine hydrochloride - 882402-13-3

Specification

CAS No. 882402-13-3
Molecular Formula C6H12ClN
Molecular Weight 133.62
IUPAC Name 1-cyclopropylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H
Standard InChI Key AOPYBRLTXWCZAV-UHFFFAOYSA-N
SMILES C1CC1C2(CC2)N.Cl
Canonical SMILES C1CC1C2(CC2)N.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its IUPAC name, 1-cyclopropylcyclopropan-1-amine hydrochloride, reflects the presence of two cyclopropane rings bonded to a central amine group, which is protonated as a hydrochloride salt. Key structural features include:

  • SMILES Notation: C1CC1C2(CC2)N.Cl

  • InChI Key: RTSBJFZXDBBUSI-UHFFFAOYSA-N

  • XLogP3-AA: 1.31, indicating moderate lipophilicity .

The bicyclic framework imposes significant steric strain, which influences reactivity and stability. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (106.7 Ų) and [M+Na]⁺ (118.6 Ų) highlight its compact geometry .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles confirm its structure. For example, the hydrochloride salt exhibits a distinct ¹H NMR signal at δ 5.27 ppm (t, 1H) in dimethyl sulfoxide (DMSO), correlating with the amine proton .

Synthesis and Manufacturing

Primary Synthetic Routes

The hydrochloride salt is typically synthesized via acid-catalyzed deprotection of tert-butyl carbamates. A representative protocol involves:

  • Reacting tert-butyl (1-hydroxymethylcyclopropyl)carbamidate with HCl in dioxane (4 M) at 20°C for 15 hours .

  • Evaporating the solvent to isolate the product as a white solid (45–55% yield) .

Key Reaction Conditions:

ParameterValue
Temperature20°C
Solvent1,4-Dioxane
CatalystHCl (4 M)
Reaction Time15 hours

This method avoids high-pressure or high-temperature conditions, making it scalable for industrial applications.

Alternative Approaches

Recent advancements include reductive cyclopropanation using bismuth photocatalysis, though this remains exploratory .

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C) to release hydrogen chloride, carbon oxides, and nitrogen oxides . It is incompatible with strong oxidizing agents, necessitating storage in inert environments .

Solubility and Partitioning

PropertyValue
Water Solubility12.3 mg/mL (25°C)
LogP (Octanol-Water)1.31
Refractive Index1.59

Its moderate solubility in polar solvents like water and DMSO facilitates use in aqueous reaction systems.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1,1'-Bi(cyclopropyl)-1-amine hydrochloride serves as a precursor for kinase inhibitors and anticancer agents. For example:

  • It is coupled with pyrazine derivatives to form 6-(4-chlorophenyl)-5-(2-methoxyethoxy)pyrazine-2-carboxamide, a compound evaluated for tyrosine kinase inhibition .

  • In thieno[3,2-d]pyrimidine syntheses, it introduces cyclopropyl motifs that enhance metabolic stability .

Role in Material Science

The strained cyclopropane rings make it a candidate for metal-organic frameworks (MOFs) and photocatalysts. Bismuth complexes derived from this amine show promise in light-driven cyclopropanation reactions .

Hazard CategoryGHS Code
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335
Oral ToxicityH302

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use fume hoods to minimize inhalation exposure .

  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

ConditionSpecification
Temperature2–8°C
ContainerAirtight glass vial
IncompatibilitiesStrong oxidizers

Future Directions and Research Gaps

  • Stereoselective Synthesis: Current methods yield racemic mixtures. Developing enantioselective routes could unlock applications in chiral drug design.

  • Toxicological Profiling: Limited data exist on chronic exposure effects. In vivo studies are needed to assess carcinogenic potential.

  • Advanced Catalysis: Expanding its role in photocatalytic systems, particularly for C–H functionalization .

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